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Compound of Interest

Compound Name: Pyrithione Sodium

Cat. No.: B123976

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the toxicological profile of sodium
pyrithione, a widely used antimicrobial agent. The information is compiled from a range of
toxicological studies and is intended to serve as a resource for researchers, scientists, and
professionals involved in drug development and safety assessment.

Acute Toxicity

Sodium pyrithione exhibits moderate acute toxicity via oral, dermal, and inhalation routes of

exposure.

Table 1: Acute Toxicity of Sodium Pyrithione
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] Classificati
Test Type Species Route Value Reference
on
660 - 1500 Harmful if
LDso Rat Oral [1]
mg/kg bw swallowed
1000 mg/kg Harmful if
LDso Mouse Oral [1]
bw swallowed
Toxic in
] 1800 mg/kg ]
LDso Rabbit Dermal 0 contact with [1]
W
skin
>2000 mg/kg
LDso Rat Dermal [1]
bw
) 1.08 mg/L Toxic if
LCso Rat Inhalation ) [1112]
(4h) inhaled

Sub-lethal effects observed following acute oral exposure include ataxia, lethargy, tremors,

salivation, and labored breathing[1].

Acute toxicity studies are typically conducted in accordance with OECD Test Guidelines.

o Oral Toxicity (OECD 401, 420, 423, or 425): The test substance is administered orally by
gavage to fasted rodents. Animals are observed for mortality and clinical signs of toxicity for

at least 14 days|[3][4][5].

o Dermal Toxicity (OECD 402): The substance is applied to the shaved skin of animals (e.g.,

rats or rabbits) and held in contact for 24 hours. Observations for toxicity are made for 14

days.

 Inhalation Toxicity (OECD 403): Animals are exposed to the substance as a gas, vapor, or

aerosol in an inhalation chamber for a specified duration, typically 4 hours. Post-exposure

monitoring for toxicity extends for 14 days.

Irritation and Sensitization

Sodium pyrithione is a slight skin and eye irritant. It is not considered to be a skin sensitizer.
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Table 2: Irritation and Sensitization Profile of Sodium Pyrithione

Test Type Species Result Reference
Skin Irritation Rabbit Slight irritant [6]

Eye Irritation Rabbit Slight irritant [6]

Skin Sensitization Guinea Pig, Human Not a sensitizer [718]

o Skin Irritation (OECD 404): A small amount of the test substance is applied to a patch of skin
on a test animal (typically a rabbit) for a period of up to 4 hours. The skin is then observed for
signs of erythema and edema at specified intervals.

o Eye Irritation (OECD 405): A single dose of the substance is applied to the conjunctival sac
of one eye of an animal (usually a rabbit). The eye is examined for corneal opacity, iritis, and
conjunctival redness and swelling at various time points[9][10][11][12][13].

» Skin Sensitization (e.g., Guinea Pig Maximization Test, OECD 406 or Local Lymph Node
Assay, OECD 429): These tests assess the potential of a substance to induce a delayed
hypersensitivity reaction. The Guinea Pig Maximization Test involves intradermal and topical
induction followed by a topical challenge. The Local Lymph Node Assay measures the
proliferation of lymphocytes in the draining lymph nodes following topical application.

Repeated Dose Toxicity

The primary target organ for repeated exposure to sodium pyrithione is the nervous system,
with neurotoxicity being a key finding in rodent studies. A characteristic effect is reversible
paralysis of the hind limbs in rats, mice, and rabbits[6].

Table 3: Repeated Dose Toxicity of Sodium Pyrithione (Oral)
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Species Duration NOAEL LOAEL Key Effects  Reference
Muscle
0.5 mg/k 2 mg/k atrophy,
Rat 90-day 9 9 ) phy [1]
bw/day bw/day evidence of
neurotoxicity
0.5 mg/kg 1.5 mg/kg Nerve fiber
Rat 104-week ) [1][14]
bw/day bw/day degeneration

In a typical OECD 408 study, the test substance is administered daily to several groups of
rodents at different dose levels for 90 days. Key parameters evaluated include:

 Clinical Observations: Daily checks for signs of toxicity.
e Body Weight and Food/Water Consumption: Measured weekly.
o Hematology and Clinical Biochemistry: Blood samples are analyzed at the end of the study.

e Organ Weights and Histopathology: Major organs are weighed and examined
microscopically.

o Neurological Endpoints: Detailed clinical observations and functional tests are performed to
assess nervous system effects[1][8][15][16][17].

Genotoxicity

Sodium pyrithione has not demonstrated genotoxic potential in a standard battery of in vitro
and in vivo assays.

Table 4: Genotoxicity of Sodium Pyrithione
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Metabolic
Test System o Result Reference
Activation
Salmonella ] ) )
Ames Test o With and without ~ Negative [1][6]
typhimurium
Chinese Hamster
HPRT Assay Ovary (CHO) With and without ~ Negative [6]
cells
DNA Repair Rat hepatocytes - Negative [6]
Micronucleus Mouse bone )
o - Negative [6]
Test marrow (in vivo)

o Ames Test (OECD 471): This bacterial reverse mutation assay uses various strains of
Salmonella typhimurium to detect point mutations.

e In Vitro Mammalian Cell Gene Mutation Test (HPRT Assay, OECD 476): This test assesses
the potential of a substance to induce gene mutations in cultured mammalian cells, such as
Chinese Hamster Ovary (CHO) cells, at the hypoxanthine-guanine phosphoribosyl
transferase (HPRT) locus[7][18][19][20][21].

e In Vivo Mammalian Erythrocyte Micronucleus Test (OECD 474): Rodents are treated with the
test substance, and their bone marrow or peripheral blood is examined for the presence of
micronuclei in polychromatic erythrocytes. An increase in micronuclei indicates chromosomal
damage[22][23][24][25][26].

Carcinogenicity

Studies in rodents have not shown any evidence of carcinogenicity for sodium pyrithione.

Table 5: Carcinogenicity of Sodium Pyrithione

Species Route Duration Result Reference
Rat Oral 104-week Not carcinogenic  [6]
Mouse Dermal 80-week Not carcinogenic  [1]
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In a long-term carcinogenicity study, the test substance is administered daily to animals
(usually rats and mice) for the majority of their lifespan (e.g., 2 years for rats). The study is
designed to assess the potential of the substance to cause cancer. Endpoints include extensive
histopathological examination of all organs and tissues for neoplastic lesions.

Reproductive and Developmental Toxicity

Sodium pyrithione is not considered a reproductive toxicant. Embryotoxicity has been observed

in rats at maternally toxic doses, but not in rabbits.

Table 6: Reproductive and Developmental Toxicity of Sodium Pyrithione

NOAEL
) NOAEL Key
Species Study Type (Developme L Reference
(Maternal) Findings
ntal)
Embryotoxicit
Development at
Rat P - - Y [6]
al maternally
toxic doses
No
. Development o
Rabbit | - - embryotoxicit  [6]
al
y

In this study, pregnant animals (typically rats or rabbits) are dosed with the test substance
during the period of organogenesis. The dams are monitored for signs of toxicity. Just before
birth, the fetuses are delivered by caesarean section and examined for external, visceral, and
skeletal abnormalities[27][28][29][30][31].

Mechanism of Action and Signhaling Pathways

The antimicrobial and toxic effects of pyrithione are attributed to several mechanisms, primarily
related to its ability to disrupt fundamental cellular processes. As a metal ionophore, it can
transport metal ions across cell membranes, leading to a cascade of downstream effects.
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Pyrithione acts as a general inhibitor of membrane transport processes. It is believed to
collapse the transmembrane proton gradient (ApH), which is a crucial driving force for many
transport systems.
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Caption: Pyrithione disrupts the proton gradient across the cell membrane, inhibiting transport
systems.

By disrupting the proton motive force, pyrithione can also inhibit ATP synthesis, leading to an
energy crisis within the cell.
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Caption: Pyrithione's disruption of the proton motive force inhibits ATP synthesis.

Pyrithione can form complexes with metal ions like copper and zinc and transport them into the
cell. This can disrupt metal homeostasis and lead to the production of reactive oxygen species
(ROS), causing oxidative stress and subsequent cellular damage, including apoptosis.
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Caption: Pyrithione acts as a metal ionophore, leading to oxidative stress and apoptosis.

Aquatic Toxicity

Sodium pyrithione is very highly toxic to aquatic organisms, particularly freshwater

invertebrates.

Table 7: Aquatic Toxicity of Sodium Pyrithione
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| Species | Test Type | Value | Classification | Reference | | :--- | :--- | i==- | === | === | - | |
Freshwater Invertebrates (e.g., Daphnia) | 48h ECso | - | Very Highly Toxic |[14] | | Freshwater
Fish (e.g., Rainbow Trout) | 96h LCso | - | Very Highly Toxic |[32] | | Common Carp (Cyprinus
carpio) | 24h LCso | 102.76 pg/L | Very Highly Toxic |[33][34] |

The environmental risk to aquatic ecosystems is a significant consideration for the use of
sodium pyrithione, especially in applications that may lead to its release into waterways[14].

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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BENGHE Foundational & Exploratory

Check Availability & Pricing

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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